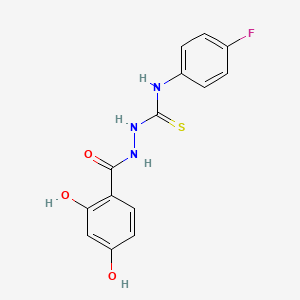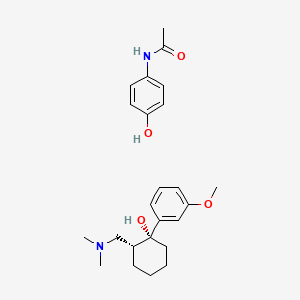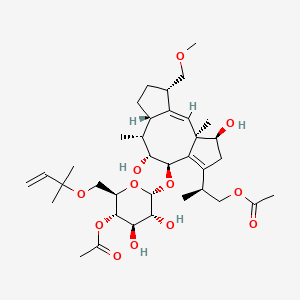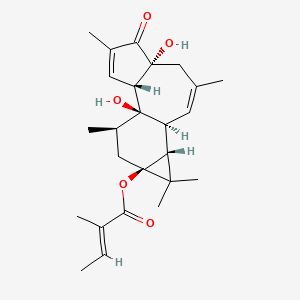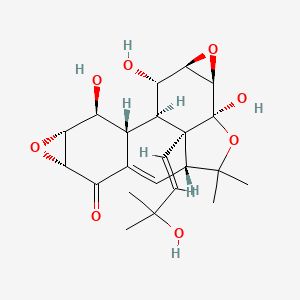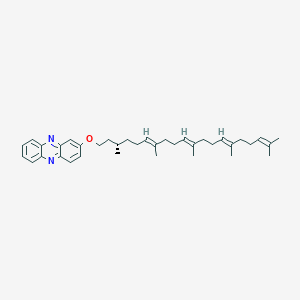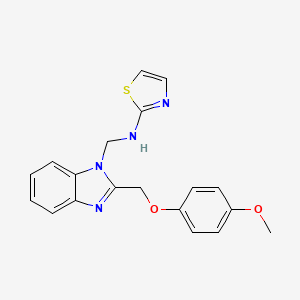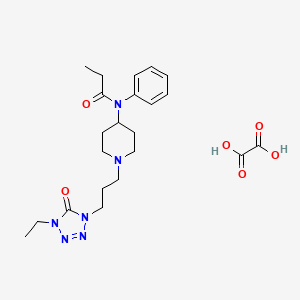
RD5Ndx6qjl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-ethyl-5-oxo-tetrazol-1-yl)propyl)-4-piperidyl)-N-phenyl-propanamide involves multiple steps. The key steps include the formation of the tetrazole ring, the attachment of the piperidine ring, and the final coupling with the phenyl-propanamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the availability of raw materials, reaction efficiency, and waste management .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(4-ethyl-5-oxo-tetrazol-1-yl)propyl)-4-piperidyl)-N-phenyl-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives .
Scientific Research Applications
N-(1-(3-(4-ethyl-5-oxo-tetrazol-1-yl)propyl)-4-piperidyl)-N-phenyl-propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-(3-(4-ethyl-5-oxo-tetrazol-1-yl)propyl)-4-piperidyl)-N-phenyl-propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-(3-(4-ethyl-5-oxo-tetrazol-1-yl)propyl)-4-piperidyl)-N-phenyl-propanamide include:
- N-(1-(3-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)propyl)-4-piperidinyl)-N-phenyl-propanamide
- N-(1-(3-(4-methyl-5-oxo-tetrazol-1-yl)propyl)-4-piperidyl)-N-phenyl-propanamide
Uniqueness
The uniqueness of N-(1-(3-(4-ethyl-5-oxo-tetrazol-1-yl)propyl)-4-piperidyl)-N-phenyl-propanamide lies in its specific structural features, such as the presence of the tetrazole ring and the piperidine ring, which confer distinct chemical and biological properties .
Properties
CAS No. |
104072-22-2 |
|---|---|
Molecular Formula |
C22H32N6O6 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid |
InChI |
InChI=1S/C20H30N6O2.C2H2O4/c1-3-19(27)26(17-9-6-5-7-10-17)18-11-15-23(16-12-18)13-8-14-25-20(28)24(4-2)21-22-25;3-1(4)2(5)6/h5-7,9-10,18H,3-4,8,11-16H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
OIARPDVDEHZBCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCCN2C(=O)N(N=N2)CC)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


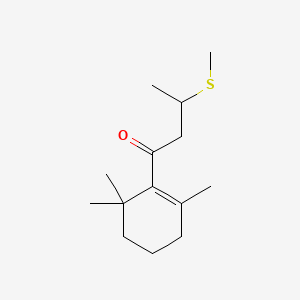
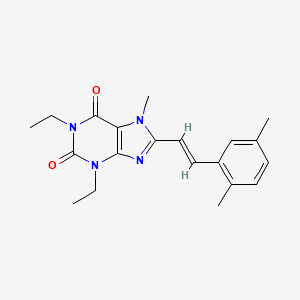
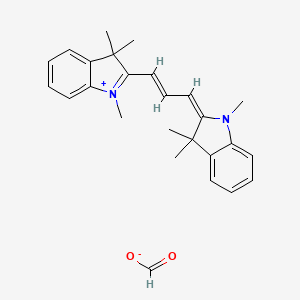
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

